molecular formula C7H14ClNO B3000331 4-Ethenyloxan-4-amine hydrochloride CAS No. 2193061-72-0

4-Ethenyloxan-4-amine hydrochloride

Cat. No.: B3000331
CAS No.: 2193061-72-0
M. Wt: 163.65
InChI Key: WGBZCZPUKMMAKL-UHFFFAOYSA-N
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Description

4-Ethenyloxan-4-amine hydrochloride: is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of oxane, featuring an amine group and an ethenyl group attached to the oxane ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyloxan-4-amine hydrochloride typically involves the reaction of oxane derivatives with amine precursors under controlled conditions. One common method is the alkylation of oxane with an amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene, and the product is purified through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of 4-Ethenyloxan-4-amine.

    Reduction: Reduced forms of the compound, such as amine derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-Ethenyloxan-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenyloxan-4-amine hydrochloride involves its interaction with molecular targets through its amine and ethenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

    4-Ethyloxan-4-amine: A similar compound without the hydrochloride group.

    4-Methyloxan-4-amine: A derivative with a methyl group instead of an ethenyl group.

    4-Propylxan-4-amine: A compound with a propyl group attached to the oxane ring.

Uniqueness: 4-Ethenyloxan-4-amine hydrochloride is unique due to its specific combination of an ethenyl group and an amine group on the oxane ring, along with the hydrochloride salt form. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethenyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(8)3-5-9-6-4-7;/h2H,1,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZCZPUKMMAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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